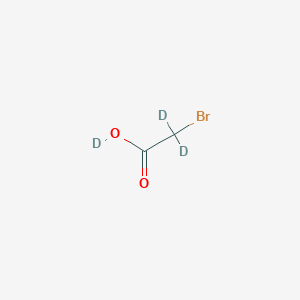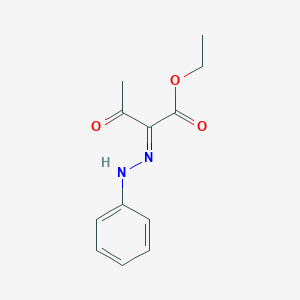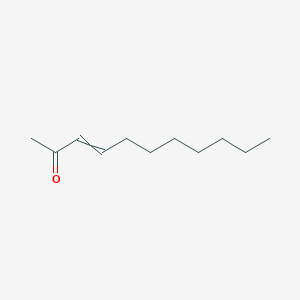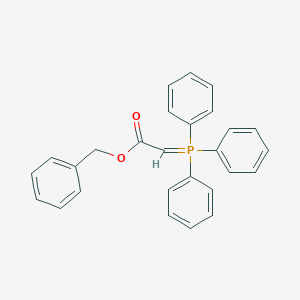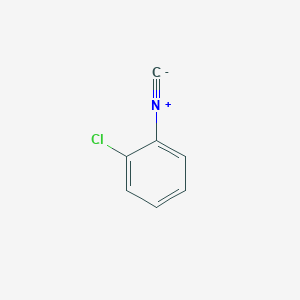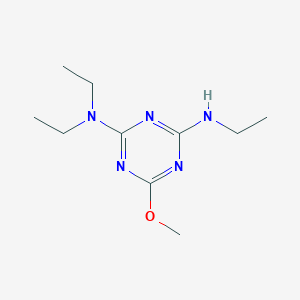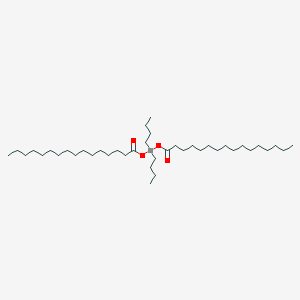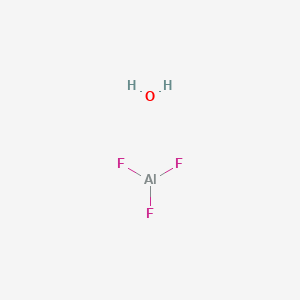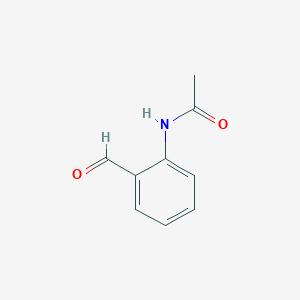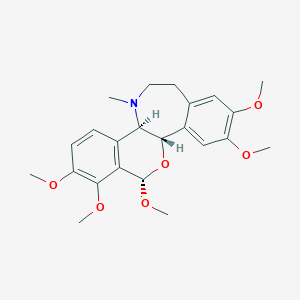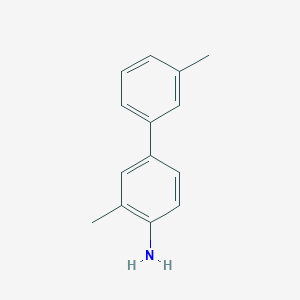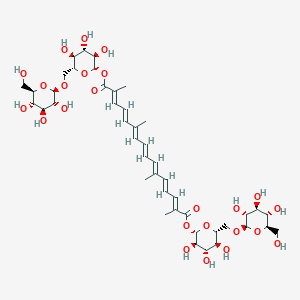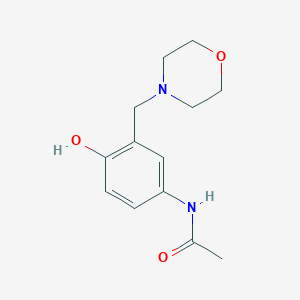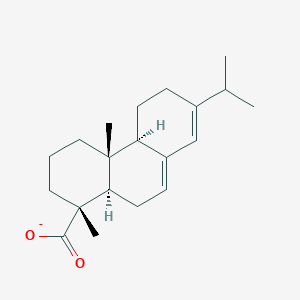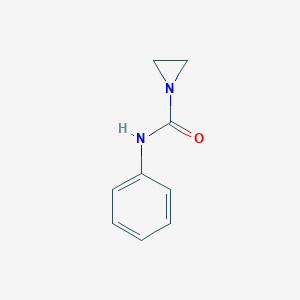
1-Aziridinecarboxanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aziridinecarboxanilide, also known as AZC, is a chemical compound that belongs to the family of aziridines. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. AZC has a unique chemical structure that makes it an attractive candidate for drug development and other research applications.
Mecanismo De Acción
1-Aziridinecarboxanilide works by binding to the active site of enzymes that are essential for the growth and survival of cancer cells, viruses, and bacteria. This binding prevents the enzymes from carrying out their normal functions, which ultimately leads to the death of the cells. 1-Aziridinecarboxanilide has been shown to be highly selective for certain enzymes, which makes it an attractive candidate for drug development.
Efectos Bioquímicos Y Fisiológicos
1-Aziridinecarboxanilide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, viruses, and bacteria. It has also been shown to have anti-inflammatory and immunomodulatory effects. Additionally, 1-Aziridinecarboxanilide has been shown to have a low toxicity profile, which makes it an attractive candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Aziridinecarboxanilide in lab experiments is its high selectivity for certain enzymes. This makes it possible to study the effects of inhibiting specific enzymes on various biological processes. Additionally, 1-Aziridinecarboxanilide has a low toxicity profile, which makes it safe to use in lab experiments. One limitation of using 1-Aziridinecarboxanilide is its high cost, which can limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on 1-Aziridinecarboxanilide. One area of research is the development of new drugs that are based on the structure of 1-Aziridinecarboxanilide. Another area of research is the development of new materials, such as polymers and coatings, that are based on the unique properties of 1-Aziridinecarboxanilide. Additionally, research is needed to better understand the mechanism of action of 1-Aziridinecarboxanilide and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 1-Aziridinecarboxanilide involves the reaction of aniline with chloroacetyl chloride in the presence of a base catalyst. The resulting intermediate is then treated with sodium azide to form the aziridine ring. The final product is obtained by hydrolysis of the azide group with an acid catalyst. This method has been optimized to yield high purity and high yield of 1-Aziridinecarboxanilide.
Aplicaciones Científicas De Investigación
1-Aziridinecarboxanilide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antiviral, and antibacterial properties. 1-Aziridinecarboxanilide works by inhibiting the activity of enzymes that are essential for the growth and survival of cancer cells, viruses, and bacteria. It has also been shown to have potential applications in the development of new materials, such as polymers and coatings.
Propiedades
Número CAS |
13279-22-6 |
|---|---|
Nombre del producto |
1-Aziridinecarboxanilide |
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
N-phenylaziridine-1-carboxamide |
InChI |
InChI=1S/C9H10N2O/c12-9(11-6-7-11)10-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) |
Clave InChI |
ZYPIAZBAHRUTGU-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)NC2=CC=CC=C2 |
SMILES canónico |
C1CN1C(=O)NC2=CC=CC=C2 |
Otros números CAS |
13279-22-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



